molecular formula C14H12O4 B2926391 3-(Benzyloxy)-4-hydroxybenzoic acid CAS No. 159832-34-5

3-(Benzyloxy)-4-hydroxybenzoic acid

Cat. No.: B2926391
CAS No.: 159832-34-5
M. Wt: 244.246
InChI Key: YEFZIBGGMNFCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. One common method is the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 3-(Hydroxy)-4-hydroxybenzoic acid.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Benzyloxy)-4-hydroxybenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is employed as a precursor in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less lipophilic.

    3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.

    3-(Methoxy)-4-hydroxybenzoic acid: Features a methoxy group instead of a benzyloxy group, affecting its chemical properties.

Uniqueness

3-(Benzyloxy)-4-hydroxybenzoic acid is unique due to the presence of both a benzyloxy and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The benzyloxy group enhances its lipophilicity, while the hydroxyl group provides sites for hydrogen bonding and reactivity.

Properties

IUPAC Name

4-hydroxy-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZIBGGMNFCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of propen-2-yl 3-benzyloxy-4-(propen-2-yloxy)benzoate (1.0356 g, 3.19 mmol), tris(triphenyl-phosphine)rhodium chloride1 (204 mg, 0.22 mmol) and 1,4-diazabicyclo[2.2.2]octane (74 mg, 0.66 mmol) in ethanol (18 cm3) and water (2 cm3) was heated under reflux under an atmosphere of nitrogen for 16 h. The cooled mixture was poured into 1 M hydrochloric acid (100 cm3), stirred for 60 min, then extracted with dichloromethane (3×100 cm3). The combined extracts were dried over MgSO4 and evaporated to an orange solid which was purified by flash column chromatography (eluent: 1:1 EtOAc:light petroleum) to give 3-benzyloxy-4-hydroxybenzoic acid as an orange solid (650 mg, 83%), m.p. 167.2-171.3° C.
Name
propen-2-yl 3-benzyloxy-4-(propen-2-yloxy)benzoate
Quantity
1.0356 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(triphenyl-phosphine)rhodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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